(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide
Description
The compound (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide features a conjugated α,β-unsaturated acrylamide scaffold linked to a 6-methylbenzothiazole moiety via a phenyl group. This structural framework is common in antimicrobial and antiproliferative agents, with variations in substituents influencing potency and selectivity .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-4-10-18-19(13-14)26-21(23-18)15-5-7-16(8-6-15)22-20(24)11-9-17-3-2-12-25-17/h2-13H,1H3,(H,22,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIMVROHPLMYOC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and benzothiazol-2-yl intermediates, followed by their coupling through a condensation reaction to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
The compound belongs to a broader class of N-arylcinnamamides and benzothiazole derivatives. Key analogues include:
Key Observations :
- Electron-rich vs. electron-deficient substituents : Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit enhanced antistaphylococcal activity, likely due to increased electrophilicity of the acrylamide moiety . The furan-2-yl group in the target compound may balance lipophilicity and electronic effects for broad-spectrum activity.
- Benzothiazole core : The 6-methylbenzothiazole group is conserved across multiple analogues (e.g., ), suggesting its role in membrane penetration or target binding .
- Amide vs. acrylamide backbone : Replacement of the α,β-unsaturated acrylamide with a benzamide () may reduce conjugation and bioactivity, highlighting the importance of the double bond in microbial target interactions .
Antimicrobial Activity
- aureus, MIC = 8–32 µg/mL) and fungi (C. albicans, MIC = 16–64 µg/mL), comparable to ampicillin and fluconazole .
- Trifluoromethyl derivatives : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () demonstrates superior activity against M. tuberculosis (MIC = 1.25 µg/mL) and biofilm inhibition (>50% at 10 µg/mL), attributed to enhanced lipophilicity from CF₃ groups .
- Nitrobenzamide analogue : The nitro group in N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide may improve redox-mediated antibacterial effects, though specific data is unavailable .
Antiproliferative Potential
- Furan-acrylamide hybrids: Compounds like (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide () show anti-proliferative activity (IC₅₀ = 0.8–2.1 µM), suggesting the acrylamide scaffold’s versatility in targeting cellular pathways .
Structure-Activity Relationships (SAR)
Lipophilicity : The 6-methylbenzothiazole group increases logP values, enhancing membrane permeability. Derivatives with trifluoromethyl groups () exhibit higher logP and superior activity against lipid-rich bacterial membranes .
Electronic Effects: Electron-withdrawing substituents (e.g., CF₃, NO₂) stabilize the acrylamide’s conjugated system, improving electrophilic reactivity with microbial enzymes .
Steric Considerations : Bulky groups (e.g., benzodioxol in ) may hinder target binding, though this is offset by enhanced aromatic stacking interactions .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
This compound features a furan ring and a benzothiazole moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Receptor Modulation : It can interact with receptors that play crucial roles in cell signaling pathways.
- Antimicrobial Activity : The benzothiazole component is known for its antimicrobial properties, potentially making this compound effective against certain pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A derivative with a similar benzothiazole structure exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 0.56 | MCF-7 |
| Derivative B | 7.3 | MCF-7 |
| Derivative C | 16 | A549 |
Antimicrobial Activity
Compounds containing furan and benzothiazole structures have shown promising antimicrobial effects. In vitro studies indicated that these compounds could inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
